molecular formula C12H19ClN2O B2406896 2-amino-N-(4-phenylbutyl)acetamide hydrochloride CAS No. 1428770-80-2

2-amino-N-(4-phenylbutyl)acetamide hydrochloride

Cat. No.: B2406896
CAS No.: 1428770-80-2
M. Wt: 242.75
InChI Key: MITRCYCCSJHSHU-UHFFFAOYSA-N
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Description

2-Amino-N-(4-phenylbutyl)acetamide hydrochloride (CAS 1395492-00-8) is a synthetic acetamide derivative featuring a 4-phenylbutyl chain linked to an aminoacetamide backbone via an N-alkyl bond. Its molecular formula is C₁₂H₁₉ClN₂O, with a molecular weight of 242.75 g/mol. This compound is typically synthesized via coupling reactions involving ethyl glycinate derivatives and functionalized amines, followed by hydrochloric acid salt formation .

Properties

IUPAC Name

2-amino-N-(4-phenylbutyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c13-10-12(15)14-9-5-4-8-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRCYCCSJHSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 4-phenylbutyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

2-amino-N-(4-phenylbutyl)acetamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Overview

2-amino-N-(4-phenylbutyl)acetamide hydrochloride is a compound with a unique structure that includes an amine group, an acetamide moiety, and a phenylbutyl side chain. Its molecular formula is C₁₂H₁₉ClN₂O, with a molecular weight of approximately 242.75 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications. This article explores its scientific research applications, particularly in medicinal chemistry, biology, and synthetic chemistry.

Medicinal Chemistry

This compound has shown potential as a lead compound in drug development. Its structural characteristics allow for modifications that may enhance its pharmacological properties. Research is ongoing to explore its therapeutic applications in treating various diseases, including:

  • Neurological Disorders : The compound may interact with neurotransmitter systems, potentially offering benefits in conditions such as epilepsy or anxiety disorders due to its influence on GABAergic activity .
  • Cancer Treatment : Similar compounds have been studied for their anti-cancer properties, suggesting that this compound could be explored in this context as well.

Studies on the biological activities of this compound are crucial for understanding its mechanism of action. These studies often focus on:

  • Cellular Interactions : Investigating how the compound interacts with various cellular receptors and enzymes can reveal its potential effects on cellular processes .
  • Pharmacodynamics : Understanding how the compound modulates biological pathways can provide insights into its therapeutic efficacy and safety profile .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its synthesis typically involves reactions with various reagents under controlled conditions to optimize yield and purity.

Several case studies have documented the use of this compound in research settings:

  • Antiepileptic Potential : A study indicated that derivatives of this compound exhibit anticonvulsant activity by acting on the GABA system, suggesting its potential role in treating epilepsy .
  • Antiplasmodial Activity : Research into related phenoxybenzamide derivatives revealed promising activity against Plasmodium falciparum, indicating that structural analogs of this compound could be explored for malaria treatment .
  • Analgesic Properties : Investigations into acetamide derivatives have shown analgesic effects comparable to existing pain medications, suggesting that similar compounds may possess beneficial pain-relieving properties .

Mechanism of Action

The mechanism of action of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 2-aminoacetamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituent(s) Key Structural Features Biological Activity/Application Reference
2-Amino-N-(4-phenylbutyl)acetamide hydrochloride 4-Phenylbutyl chain Lipophilic alkyl chain, hydrochloride salt Limited reported data; synthetic intermediate
2-Amino-N-(4-chlorobenzyl)acetamide hydrochloride 4-Chlorobenzyl group Electron-withdrawing Cl, smaller aromatic group Antimicrobial (predicted)
2-Amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride 4-Bromo-2-methylphenyl group Bulky Br and CH₃ groups; steric hindrance Not reported
2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride 2,2-Difluoroethyl chain Electronegative F atoms; short alkyl chain Potential metabolic stability
2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride 4-Methoxyphenyl group Electron-donating OCH₃; enhanced solubility Intermediate for heterocyclic synthesis
2-Amino-N-(nitrophenyl)acetamide Nitrophenyl group Strong electron-withdrawing NO₂ group Precursor for bioactive heterocycles
Lipophilicity and Bioavailability
  • In contrast, the 4-methoxyphenyl analogue (CAS 122774-31-6) benefits from the methoxy group’s polarity, improving solubility .
  • The 2,2-difluoroethyl derivative (C₄H₉ClF₂N₂O) exhibits lower lipophilicity due to fluorine’s electronegativity, which may improve metabolic stability in vivo .
Antimicrobial Activity
  • Thiazole derivatives like 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide (, Molecular No. 17–18) demonstrate inhibitory zones against Aspergillus flavus (19–34 mm) and Fusarium monoliforme (2 mm), suggesting that chloro-aromatic substituents enhance antifungal activity .
Electronic Effects
  • The nitrophenyl analogue () leverages the nitro group’s electron-withdrawing nature to stabilize reactive intermediates during heterocycle synthesis, a property absent in the phenylbutyl variant .

Biological Activity

2-amino-N-(4-phenylbutyl)acetamide hydrochloride is a compound with significant potential in medicinal chemistry. Its molecular formula is C₁₂H₁₉ClN₂O, and it has a molecular weight of approximately 242.75 g/mol. This compound features an amine group, an acetamide moiety, and a phenylbutyl side chain, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with cyclooxygenase (COX) enzymes. The compound inhibits the peroxidase activity of these enzymes, leading to decreased production of pro-inflammatory mediators through the arachidonic acid pathway. This inhibition can have significant implications for inflammatory conditions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-inflammatory Activity : By inhibiting COX enzymes, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Potential : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties .
  • Anticonvulsant Activity : Analogous structures have been evaluated for anticonvulsant effects in animal models, indicating that this compound may also exhibit such properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

  • Antimicrobial Studies : A study on N-substituted phenyl chloroacetamides demonstrated that compounds with similar structures could effectively inhibit Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . These findings suggest that this compound may possess similar antimicrobial properties.
  • Anticonvulsant Activity : Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides showed varying degrees of anticonvulsant activity in animal models. Compounds with higher lipophilicity exhibited better efficacy, indicating that structural modifications can significantly influence biological activity .
  • Structure-Activity Relationship (SAR) : A quantitative structure-activity relationship analysis highlighted that the position and type of substituents on the phenyl ring play crucial roles in determining biological activity. Compounds with halogenated substituents showed enhanced lipophilicity and cellular permeability, which are critical for effective drug design .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₁₉ClN₂OPotential anti-inflammatory and antimicrobial actions
2-amino-N-(2-benzoyl-4-chlorophenyl)acetamideC₁₅H₁₃ClN₂O₂Contains a benzoyl group; potential anti-cancer properties
2-amino-N-(4-bromophenyl)acetamide hydrochlorideC₈H₉BrN₂O·HClContains bromine; used in proteomics research

Q & A

Q. What analytical techniques are recommended for characterizing 2-amino-N-(4-phenylbutyl)acetamide hydrochloride?

Characterization should include a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the amine, phenyl, and acetamide groups (¹H and ¹³C NMR).
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns (e.g., ESI-MS or MALDI-TOF).
  • UV-Vis Spectroscopy : A λmax near 255 nm is typical for aromatic acetamide derivatives (e.g., analogs in ).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity ≥98%, as reported for structurally related compounds .

Q. How can synthesis protocols for this compound be optimized?

Key steps for synthesis optimization include:

  • Condensation Reactions : Use coupling agents like EDC/HOBt for amide bond formation between the phenylbutylamine and acetamide precursors.
  • Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt.
  • Yield Improvement : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to acetamide precursor) and reaction time (monitored via TLC). Multi-step syntheses of analogs (e.g., AZD8931 in ) suggest yields of 2–5% may require iterative optimization .

Q. What are the stability and storage requirements for this compound?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation, as recommended for structurally similar hydrochloride salts ().
  • Stability : Under these conditions, stability can exceed 5 years , though periodic HPLC analysis is advised to monitor purity .

Advanced Research Questions

Q. How can researchers design experiments to identify molecular targets and mechanisms of action?

  • Receptor Binding Assays : Screen against GPCRs (e.g., α-adrenergic receptors) using radiolabeled ligands (³H or ¹²⁵I), as done for midodrine ().
  • Functional Assays : Measure intracellular cAMP or calcium flux in cell lines (e.g., HEK293) transfected with candidate receptors.
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to homology models of related targets (e.g., α1A-adrenoceptors) .

Q. How should contradictory data in pharmacological studies be resolved?

  • Orthogonal Validation : Combine binding assays (e.g., SPR) with functional readouts (e.g., vasoconstriction in isolated aortic rings).
  • Dose-Response Analysis : Use Hill slopes to assess efficacy (EC₅₀) and compare across studies.
  • Meta-Analysis : Pool data from multiple labs, adjusting for variables like cell passage number or solvent (DMSO vs. saline) .

Q. What models are appropriate for toxicological profiling?

  • In Vitro :
    • Cytotoxicity : MTT assay in hepatocyte (HepG2) and renal (HEK293) cell lines.
    • Genotoxicity : Ames test or comet assay.
  • In Vivo :
    • Acute Toxicity : OECD Guideline 423 in rodents (dose range: 10–300 mg/kg).
    • Subchronic Studies : 28-day oral gavage with histopathology (liver/kidney). Reference hazard classifications (e.g., H302 for oral toxicity in ) .

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